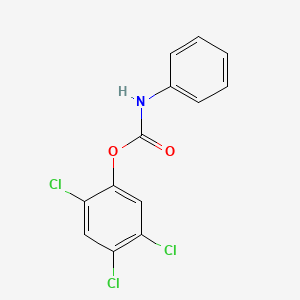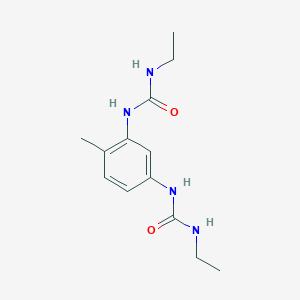
1,1'-(4-Methyl-1,3-phenylene)bis(3-ethylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea): is a chemical compound with the molecular formula C13H20N4O2 and a molecular weight of 264.33 g/mol It is a derivative of urea, featuring a phenylene group substituted with methyl and ethylurea groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Methyl-1,3-phenylenediamine} + 2 \text{Ethyl isocyanate} \rightarrow \text{1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea)} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to optimize the yield .
Industrial Production Methods
Industrial production of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high purity and yield. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) can be compared with other similar compounds such as:
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea): Similar structure but with butyl groups instead of ethyl groups.
1,1’-(4-Methyl-1,3-phenylene)bis(3-methylurea): Contains methyl groups instead of ethyl groups.
1,1’-(4-Methyl-1,3-phenylene)bis(3-benzylurea): Features benzyl groups instead of ethyl groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variation in substituent groups.
Propriétés
Numéro CAS |
25635-03-4 |
|---|---|
Formule moléculaire |
C13H20N4O2 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
1-ethyl-3-[3-(ethylcarbamoylamino)-4-methylphenyl]urea |
InChI |
InChI=1S/C13H20N4O2/c1-4-14-12(18)16-10-7-6-9(3)11(8-10)17-13(19)15-5-2/h6-8H,4-5H2,1-3H3,(H2,14,16,18)(H2,15,17,19) |
Clé InChI |
KXIZTLVQHOBRKM-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


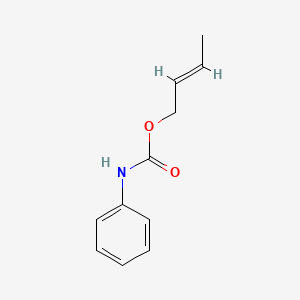

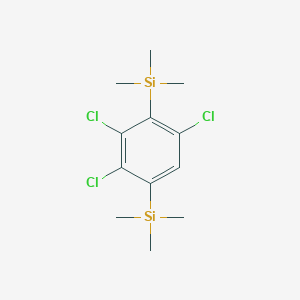
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)

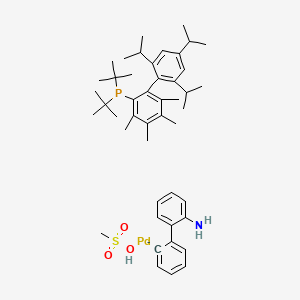
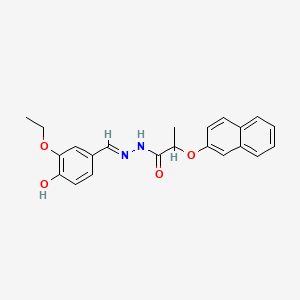
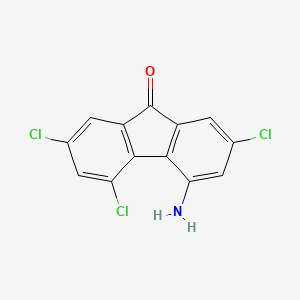
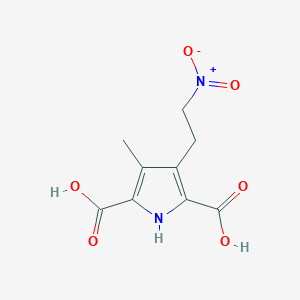
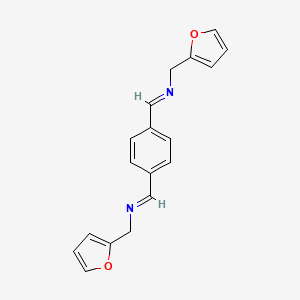
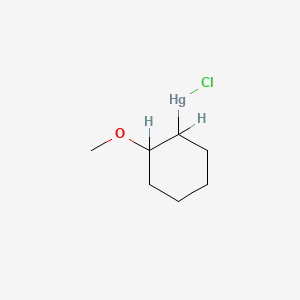
![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)

